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molecular formula C12H14N2O5 B8382198 N-(3-nitrophenyl)-2,2-dimethylsuccinamic acid

N-(3-nitrophenyl)-2,2-dimethylsuccinamic acid

Cat. No. B8382198
M. Wt: 266.25 g/mol
InChI Key: UOCIEXXAJHNMDC-UHFFFAOYSA-N
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Patent
US04509975

Procedure details

3-Nitroaniline (27.6 grams (g)) was dissolved by stirring in 200 milliliters (ml) tetrahydrofuran. 2,2-Dimethyl succinic anhydride (25.6 g) in some tetrahydrofuran was added dropwise with stirring. The reaction was stirred at room temperature for four hours. The reaction product was recovered by addition of 500 ml ethyl acetate, followed by three washings with 3% hydrochloric acid and one with distilled water. The solution was dried with sodium sulfate and rotary evaporated to yield 50.2 g of N-(3-nitrophenyl)-2,2-dimethylsuccinamic acid.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH3:11][C:12]1([CH3:19])[CH2:17][C:16](=[O:18])[O:15][C:13]1=[O:14]>O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][C:16](=[O:18])[CH2:17][C:12]([CH3:19])([CH3:11])[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
CC1(C(=O)OC(C1)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction product was recovered by addition of 500 ml ethyl acetate
WASH
Type
WASH
Details
followed by three washings with 3% hydrochloric acid and one with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(CC(C(=O)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.2 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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